
4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C11H9FIN3 and a molecular weight of 329.11 g/mol. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position, an amino group at the 2-position, and a 2-iodo-5-fluorophenyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the reaction of appropriate precursors such as 4-methyl-2-aminopyrimidine with halogenated benzene derivatives under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted phenylpyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine exhibit significant anticancer properties. For instance, a series of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. These derivatives demonstrated moderate to high antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
Case Study: Tubulin Polymerization Inhibition
In one study, a related compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 cells with an IC50 value of approximately 3.77 µM. The mechanism of action was linked to the inhibition of tubulin polymerization, suggesting that similar structures could be developed for targeted cancer therapies .
Kinase Inhibition
This compound has been investigated for its potential as a kinase inhibitor. Kinases play a vital role in signaling pathways that regulate cell growth and metabolism. Inhibitors targeting specific kinases can lead to therapeutic strategies against cancers and other diseases characterized by dysregulated signaling pathways .
Research Insights
The development of substituted pyrimidine derivatives has shown promise in inhibiting various kinases involved in tumor progression. These compounds can selectively target specific kinases, potentially leading to reduced side effects compared to traditional chemotherapeutics.
Cosmetic Formulations
Emerging research suggests that pyrimidine derivatives may also find applications in cosmetic formulations due to their biological activity and safety profile. The effectiveness of such compounds in enhancing skin health or providing protective effects against environmental stressors is currently under investigation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-(2-bromophenyl)pyrimidin-2-amine
- 4-Methyl-6-(2,5-dichlorophenyl)pyrimidin-2-amine
- 4-Methyl-6-(2,4-difluorophenyl)pyrimidin-2-amine
- 4-Methyl-6-(2-nitrophenyl)pyrimidin-2-amine
Uniqueness
4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine is unique due to the presence of both iodine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds .
Biological Activity
4-Methyl-6-(2-iodo-5-fluorophenyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C11H9FIN3 and a molecular weight of 329.11 g/mol. Its unique structure, featuring a pyrimidine ring substituted with various functional groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Property | Value |
---|---|
CAS Number | 913322-53-9 |
Molecular Formula | C11H9FIN3 |
Molecular Weight | 329.11 g/mol |
IUPAC Name | 4-(5-fluoro-2-iodophenyl)-6-methylpyrimidin-2-amine |
Canonical SMILES | CC1=CC(=NC(=N1)N)C2=C(C=CC(=C2)F)I |
Anticancer Activity
Recent studies indicate that compounds within the pyrimidine class, including this compound, exhibit significant anticancer properties. The compound's efficacy has been evaluated against various cancer cell lines:
- MDA-MB453 Cell Line : IC50 = 29.1 µM
- MCF-7 Cell Line : IC50 = 15.3 µM
These results suggest that structural modifications significantly influence the anticancer activity of pyrimidine derivatives. For instance, the presence of specific substituents can enhance potency against different cancer types, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 4.69 - 22.9 |
Escherichia coli | 8.33 - 23.15 |
Candida albicans | 16.69 - 78.23 |
The presence of electron-withdrawing groups such as iodine and fluorine enhances the compound's interaction with microbial targets, leading to increased antibacterial and antifungal activities .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation or microbial survival.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Alteration : The compound may affect gene expression related to cancer progression or microbial resistance.
These mechanisms highlight the compound's potential as a therapeutic agent in oncology and infectious disease management .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrimidine derivatives, including our compound of interest. The study found that structural variations significantly impacted biological outcomes, with some derivatives showing enhanced anticancer activity compared to established chemotherapeutics .
Another investigation focused on the antimicrobial efficacy of similar pyrimidine compounds, demonstrating that modifications in substituent groups could lead to improved potency against resistant strains of bacteria .
Properties
CAS No. |
913322-53-9 |
---|---|
Molecular Formula |
C11H9FIN3 |
Molecular Weight |
329.11 g/mol |
IUPAC Name |
4-(5-fluoro-2-iodophenyl)-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H9FIN3/c1-6-4-10(16-11(14)15-6)8-5-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16) |
InChI Key |
SCMMMFJBUGMQRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=CC(=C2)F)I |
Origin of Product |
United States |
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